

# In-Depth Technical Guide: Crystal Structure of 2-Acetamido-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

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This guide provides a comprehensive technical overview of the crystal structure of **2-Acetamido-6-methylpyridine**, a molecule of interest in pharmaceutical and chemical research. The document details the crystallographic parameters, molecular geometry, and the experimental protocol used for its structural determination.

## Core Crystallographic Data

The crystal structure of **2-Acetamido-6-methylpyridine** has been determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the tables below for easy reference and comparison.

## Table 1: Crystal Data and Structure Refinement for 2-Acetamido-6-methylpyridine

Parameter	Value
CCDC Number	854385 <a href="#">[1]</a>
Empirical Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O
Formula Weight	150.18 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	Data not available in search results
b (Å)	Data not available in search results
c (Å)	Data not available in search results
α (°)	90
β (°)	Data not available in search results
γ (°)	90
Volume (Å <sup>3</sup> )	Data not available in search results
Z	4
Temperature (K)	Data not available in search results
Wavelength (Å)	Data not available in search results
R-factor (%)	Data not available in search results

Note: Specific unit cell dimensions and refinement statistics were not available in the public search results. Access to the full Crystallographic Information File (CIF) from the Cambridge Crystallographic Data Centre (CCDC) is required for these details.

## Table 2: Selected Bond Lengths for 2-Acetamido-6-methylpyridine

Bond	Length (Å)
N1 - C2	Data not available in search results
C2 - N3	Data not available in search results
C2 - C7	Data not available in search results
C7 - O8	Data not available in search results
C7 - C9	Data not available in search results
C6 - C10	Data not available in search results

Note: Specific bond lengths were not available in the public search results. Access to the full Crystallographic Information File (CIF) is required for these details.

### Table 3: Selected Bond Angles for 2-Acetamido-6-methylpyridine

Atoms	Angle (°)
C1 - N1 - C5	Data not available in search results
N1 - C2 - N3	Data not available in search results
N1 - C2 - C7	Data not available in search results
N3 - C2 - C7	Data not available in search results
O8 - C7 - C2	Data not available in search results
O8 - C7 - C9	Data not available in search results
C2 - C7 - C9	Data not available in search results

Note: Specific bond angles were not available in the public search results. Access to the full Crystallographic Information File (CIF) is required for these details.

## Experimental Protocols

The determination of the crystal structure of **2-Acetamido-6-methylpyridine** involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

## Synthesis and Crystallization

The synthesis of **2-Acetamido-6-methylpyridine** is typically achieved through the acetylation of 2-amino-6-methylpyridine. A general procedure is as follows:

- Reaction Setup: 2-amino-6-methylpyridine is dissolved in a suitable solvent, such as a mixture of ethanol and water.
- Acetylation: An acetylating agent, for example, acetic anhydride or acetyl chloride, is added to the solution. The reaction mixture is then refluxed for a specific period to ensure complete reaction.
- Isolation: Upon completion, the reaction mixture is cooled, and the product, **2-Acetamido-6-methylpyridine**, precipitates out.
- Purification and Crystallization: The crude product is filtered, washed, and then recrystallized from a suitable solvent, such as ethanol, by slow evaporation to obtain single crystals of sufficient quality for X-ray diffraction analysis.[\[1\]](#)

## X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector. The general workflow is as follows:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is maintained at a constant temperature, and diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
- Data Processing: The collected raw data are processed to correct for various factors such as Lorentz and polarization effects, and absorption. This step yields a set of unique reflections with their corresponding intensities.

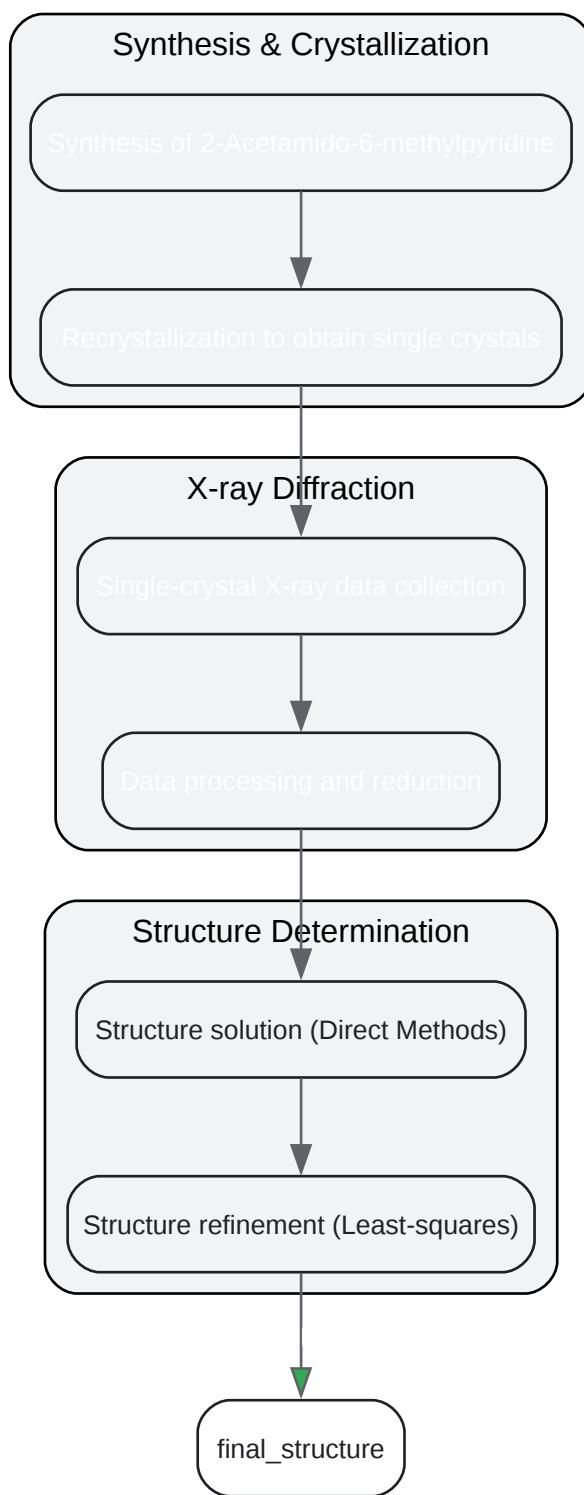
## Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software.

- **Structure Solution:** The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method. The quality of the final refined structure is assessed by parameters such as the R-factor.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of **2-Acetamido-6-methylpyridine**.



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*Crystal Structure Determination Workflow*

This guide serves as a foundational resource for understanding the crystal structure of **2-Acetamido-6-methylpyridine**. For more detailed quantitative analysis, direct access to the referenced crystallographic data is recommended.

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## References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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